1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
This compound belongs to the 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione class, a heterocyclic framework synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines . Its structure features a chromeno-pyrrole-dione core substituted with a 3-ethoxyphenyl group at position 1, an ethyl group at position 7, and a 5-methylisoxazol-3-yl moiety at position 2.
Properties
IUPAC Name |
1-(3-ethoxyphenyl)-7-ethyl-2-(5-methyl-1,2-oxazol-3-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O5/c1-4-15-9-10-19-18(12-15)23(28)21-22(16-7-6-8-17(13-16)30-5-2)27(25(29)24(21)31-19)20-11-14(3)32-26-20/h6-13,22H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGEKAUFTVFYLFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)C4=NOC(=C4)C)C5=CC(=CC=C5)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
1-(3-Ethoxyphenyl)-7-ethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic compound belonging to the class of heterocyclic compounds. Its complex structure features a chromeno-pyrrole framework that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the molecular formula and a molecular weight of approximately 386.407 g/mol. The structure includes a 5-methylisoxazole moiety known for its diverse biological activities.
The biological activity of this compound is primarily attributed to the interactions of the 5-methylisoxazol-3-yl moiety with various biological targets:
- Receptor Interaction : It is believed that the compound can bind to specific receptors involved in inflammatory pathways, potentially leading to analgesic effects.
- Enzyme Inhibition : The compound may inhibit enzymes that play critical roles in cell signaling and inflammation, which could contribute to its anti-inflammatory properties.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- Case Study : A derivative demonstrated an IC50 value of against melanoma cells (SH-4), indicating promising anticancer potential .
- Mechanism : The cytotoxic effects were associated with apoptosis induction and cell cycle arrest in the S phase.
Anti-inflammatory Activity
The compound has shown potential as a nonsteroidal anti-inflammatory agent.
- Research Findings : Compounds with similar structures have been reported to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pro-inflammatory pathways .
Comparative Biological Activity Table
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups, which impact physicochemical properties and synthetic accessibility. Below is a detailed comparison:
Key Observations
Substituent Effects: The ethoxy group (target compound) offers a balance between lipophilicity and steric hindrance compared to the bulkier isopropoxy group in the analog from . This may enhance bioavailability or receptor binding in biological assays.
Synthetic Efficiency :
- The one-pot multicomponent reaction () enables rapid synthesis of diverse derivatives under mild conditions, contrasting with older methods (e.g., ) that require sequential steps and harsher reagents .
Physicochemical Properties :
- Ethyl and ethoxy groups likely confer higher logP values compared to methyl/isopropoxy analogs, suggesting improved lipid solubility but possible challenges in aqueous solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
